molecular formula C17H18N2O3 B8419568 Benzyl 3-(N'-benzoylhydrazino)propanoate

Benzyl 3-(N'-benzoylhydrazino)propanoate

Cat. No.: B8419568
M. Wt: 298.34 g/mol
InChI Key: XHLBXNSXEWPXHM-UHFFFAOYSA-N
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Description

Benzyl 3-(N'-benzoylhydrazino)propanoate is a hydrazide derivative featuring a benzyl ester group, a propanoate backbone, and an N'-benzoyl-substituted hydrazine moiety. This compound is of interest due to its structural versatility, enabling applications in pharmaceutical chemistry and organic synthesis.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

benzyl 3-(2-benzoylhydrazinyl)propanoate

InChI

InChI=1S/C17H18N2O3/c20-16(22-13-14-7-3-1-4-8-14)11-12-18-19-17(21)15-9-5-2-6-10-15/h1-10,18H,11-13H2,(H,19,21)

InChI Key

XHLBXNSXEWPXHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCNNC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituents

Table 1: Structural Comparison of Key Compounds
Compound Name Key Substituents Molecular Features Reference
Benzyl 3-(N'-benzoylhydrazino)propanoate Benzyl ester, benzoylhydrazino Ester + hydrazide Target
N′-Benzylidene-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide Benzylidene, pyrazolyl group Hydrazone + heterocyclic ring
3-(1H-Benzotriazol-1-yl)-N′-(3-methoxybenzylidene)propanohydrazide Benzotriazolyl, methoxybenzylidene Heterocyclic + electron-donating group
Benzyl (E)-3-(2-bromo-5-methoxybenzylidene)dithiocarbazate Dithiocarbazate, bromo-methoxybenzylidene Sulfur-containing backbone

Key Observations :

  • Hydrazide vs. Hydrazone : The target compound contains a hydrazide group (-NH-NHCO-), while compounds like those in and feature hydrazones (-N=N-C=O), which are synthesized via condensation with aldehydes. Hydrazones are more conjugated, influencing their stability and reactivity in medicinal chemistry applications .
  • Heterocyclic Additions : Compounds such as (pyrazolyl) and (benzotriazolyl) incorporate heterocycles, which enhance biological activity and metal-binding capabilities compared to the purely aromatic benzoyl group in the target compound .
  • Sulfur vs.

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , where hydrazine intermediates are functionalized with aromatic groups.
  • Hydrazones (e.g., ) are synthesized via aldehyde condensation, a milder process compared to the acyl chloride reactions required for benzoylhydrazides .

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